2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine
Overview
Description
2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science. The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, enhancing its biological activity and making it a crucial intermediate in the synthesis of various active ingredients .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical pathways, including the suzuki–miyaura coupling reaction .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Preparation Methods
The synthesis of 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine can be achieved through several methodsThis process typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . Industrial production methods often involve vapor-phase reactions at high temperatures with transition metal-based catalysts to achieve high yields and purity .
Chemical Reactions Analysis
2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridines, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in crop protection products.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine: Known for its applications in medicinal chemistry.
Chloro-bis(trifluoromethyl)pyridine: Utilized in various industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound in multiple research and industrial domains.
Properties
IUPAC Name |
3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-3-4-1-2-5(7(9,10)11)13-6(4)12/h1-2H,3H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAKTNUQRJXCSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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